molecular formula C13H17Cl3N2O2 B1664323 N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide CAS No. 106165-47-3

N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide

Cat. No.: B1664323
CAS No.: 106165-47-3
M. Wt: 339.6 g/mol
InChI Key: BHZVJEKWQOMFKY-UHFFFAOYSA-N
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Description

N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide: is a bioactive chemical compound known for its unique structure and properties. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of reagents such as acetic anhydride, p-aminophenol, and pentylamine. The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENOXY-: A similar compound with a phenoxy group instead of the trichloro group.

    ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENYL-: Another similar compound with a phenyl group instead of the trichloro group.

Uniqueness

The uniqueness of N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide lies in its trichloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific research applications where these properties are advantageous.

Properties

CAS No.

106165-47-3

Molecular Formula

C13H17Cl3N2O2

Molecular Weight

339.6 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide

InChI

InChI=1S/C13H17Cl3N2O2/c14-13(15,16)12(19)18-8-2-1-3-9-20-11-6-4-10(17)5-7-11/h4-7H,1-3,8-9,17H2,(H,18,19)

InChI Key

BHZVJEKWQOMFKY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)(Cl)Cl

Appearance

Solid powder

106165-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2,2-trichloro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide
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Reactant of Route 6
N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide

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